molecular formula C25H22N2O5S B11607844 6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11607844
M. Wt: 462.5 g/mol
InChI Key: GMOKCPGPVVFXRR-VKAVYKQESA-N
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Description

6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves multiple steps. One common method includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyridine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzylidene positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl 8-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate apart is its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

6-O-ethyl 8-O-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C25H22N2O5S/c1-3-32-25(30)19-18(16-12-8-5-9-13-16)20(24(29)31-2)23-27(21(19)26)22(28)17(33-23)14-15-10-6-4-7-11-15/h4-14,18H,3,26H2,1-2H3/b17-14-

InChI Key

GMOKCPGPVVFXRR-VKAVYKQESA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OC)S/C(=C\C4=CC=CC=C4)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OC)SC(=CC4=CC=CC=C4)C2=O)N

Origin of Product

United States

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